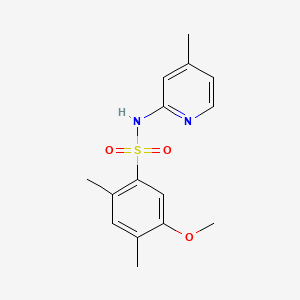
5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with methoxy, dimethyl, and sulfonamide groups, along with a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the methoxy and dimethyl substituents. Common synthetic routes may involve:
Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce amino groups.
Sulfonation: The amino group can be converted to a sulfonamide using sulfonyl chlorides under basic conditions.
Substitution Reactions: Methoxy and dimethyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions (temperature, pressure, solvents) are carefully controlled to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various alkyl or acyl groups.
Applications De Recherche Scientifique
5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in folate synthesis, leading to antibacterial effects. The compound may also interact with other biological pathways, depending on its specific structure and substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Omeprazole: Although structurally different, it shares the sulfonamide group and has applications in medicine.
Uniqueness
5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its methoxy and dimethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1428150-48-4 |
|---|---|
Formule moléculaire |
C15H18N2O3S |
Poids moléculaire |
306.4g/mol |
Nom IUPAC |
5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-5-6-16-15(7-10)17-21(18,19)14-9-13(20-4)11(2)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
Clé InChI |
JUQGOROUUXXJKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















